N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
Chemical Reactions Analysis
Compound X likely undergoes various chemical transformations, including hydrolysis and oxidative metabolism. For example, the prodrug prasugrel (a related thienopyridine) is converted to its active metabolite via ester bond hydrolysis and subsequent cytochrome P450-mediated oxidation . Similar mechanisms may apply to Compound X.
Scientific Research Applications
Antituberculosis Activity N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide shows potential in antituberculosis activity. In a study, similar compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a compound with structural similarities, demonstrated significant activity in all tests including Mycobacterium tuberculosis MIC and non-cytotoxicity at relevant concentrations (V. U. Jeankumar et al., 2013).
Synthesis and Characterization Studies involving the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines focus on creating various substituted amides and other related compounds. These include the synthesis of fluoro-containing substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid and substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones, which are important for understanding the structural and functional properties of these compounds (A. Eleev, A. Kutkin, & M. Zhidkov, 2015).
Cytotoxic Activity Compounds structurally similar to this compound have been investigated for their cytotoxic activity. For example, pyrazolo[1,5-a]pyrimidines and Schiff bases, which have structural resemblances, were evaluated against various human cancer cell lines. Their structure–activity relationships were discussed to understand their potential as cytotoxic agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, & Mamdouh M. Ali, 2015).
Antiviral Activity Related compounds with pyrazolo[4,3-c]pyridine structures have been reviewed for their antiviral drug discovery potential. This includes a focus on various structural derivatives and their applications in treating viral infections. The studies provide insights into the design and utility of these compounds in antiviral therapies (Erik De Clercq, 2009).
Properties
IUPAC Name |
N-cycloheptyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2/c28-20-14-12-19(13-15-20)16-31-17-23(26(33)29-21-8-4-1-2-5-9-21)25-24(18-31)27(34)32(30-25)22-10-6-3-7-11-22/h3,6-7,10-15,17-18,21H,1-2,4-5,8-9,16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNAUZLPVLODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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